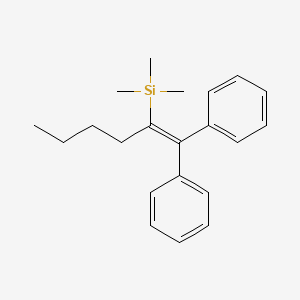
2-Cyclopropylidene-1,1-dimethoxycyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropylidene-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring a cyclopropylidene group and two methoxy groups attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate is then subjected to a cyclopropanation reaction using a suitable carbene precursor, such as diazomethane or a metal-carbene complex, to introduce the cyclopropylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-Cyclopropylidene-1,1-dimethoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexanone derivatives or cyclohexane carboxylic acids.
Reduction: Cyclopropyl-1,1-dimethoxycyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
2-Cyclopropylidene-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Cyclopropylidene-1,1-dimethoxycyclohexane involves its interaction with various molecular targets and pathways. The cyclopropylidene group can participate in cycloaddition reactions, forming new ring structures. The methoxy groups can act as electron-donating groups, influencing the reactivity of the compound. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
相似化合物的比较
Similar Compounds
1,1-Dimethoxycyclohexane: Lacks the cyclopropylidene group, making it less reactive in certain cycloaddition reactions.
Cyclohexanone dimethyl acetal: Similar structure but without the cyclopropylidene group.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different substituents on the cyclohexane ring.
Uniqueness
2-Cyclopropylidene-1,1-dimethoxycyclohexane is unique due to the presence of both the cyclopropylidene group and the methoxy groups on the same carbon atom
属性
CAS 编号 |
66115-38-6 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
2-cyclopropylidene-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C11H18O2/c1-12-11(13-2)8-4-3-5-10(11)9-6-7-9/h3-8H2,1-2H3 |
InChI 键 |
OTIDAJWCCHMSSK-UHFFFAOYSA-N |
规范 SMILES |
COC1(CCCCC1=C2CC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
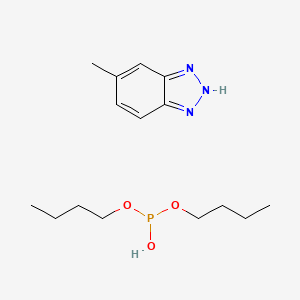
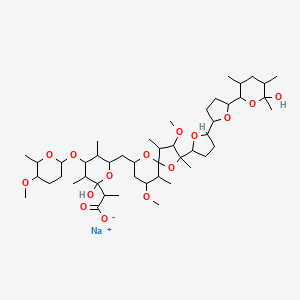
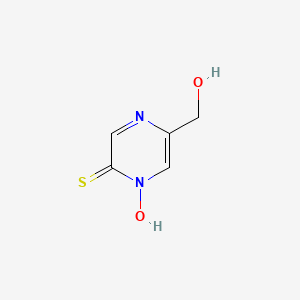
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)

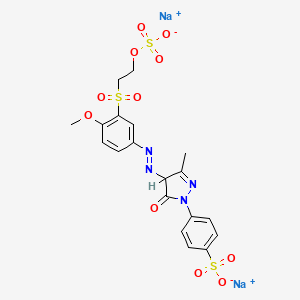
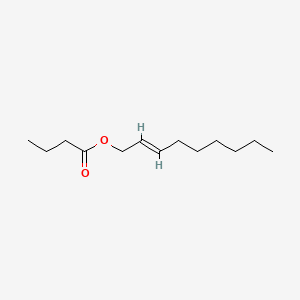
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
